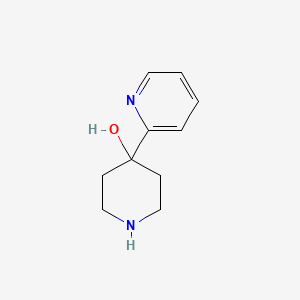

4-(2-Pyridinyl)-4-piperidinol

Übersicht

Beschreibung

4-(2-Pyridinyl)-4-piperidinol is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Solvent Effects

- 4-(2-Pyridinyl)-4-piperidinol (4-pypp) has been extensively studied for its molecular structure and solvent effects. A detailed experimental and theoretical study using nuclear magnetic resonance (NMR) spectroscopy revealed the solvent-dependent molecular geometry and the mole fractions of stable conformers of 4-pypp. This study highlights the intricate relationship between molecular structure and environmental factors (Alver, Parlak, & Bilge, 2011).

Synthesis and Chemical Transformations

- The compound's utility in synthesis is notable, particularly in the creation of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives through a piperidine-mediated [3 + 3] cyclization process, providing a highly efficient and facile route to functionalized 5H-chromeno[2,3-b]pyridines (Zhang et al., 2021).

- It also plays a crucial role in the synthesis of chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, which are potential stereoselective catalysts. The nucleophilic substitution of 2-amino-4-chloropyridine with piperidine yields 2-amino-4-piperidinyl pyridine, a key intermediate in this synthesis process (Tian et al., 2012).

Photophysical and Catalytic Properties

- The photophysical properties of this compound derivatives are of interest, especially in the context of luminescent mixed ligand copper(I) clusters. The properties of such clusters, comprising pyridine and piperidine ligands, have been studied, revealing insights into the labile equilibria involving several species and factors determining their emission properties (Vitale, 2001).

- Additionally, this compound derivatives have been used as ligands in chiral catalysis. For instance, the chiral ligand 2-(2′-piperidinyl)pyridine has been synthesized and effectively used as an enantioselective catalyst in the addition of diethylzinc to aldehydes, yielding optically active secondary alcohols (Cheng et al., 2008).

Safety and Hazards

Zukünftige Richtungen

The potential applications and future directions for research on “4-(2-Pyridinyl)-4-piperidinol” would depend on its physical and chemical properties, as well as any biological activity it might exhibit. Given the prevalence of pyridine and piperidine rings in pharmaceuticals and other biologically active compounds, it’s possible that this compound could have interesting biological properties .

Wirkmechanismus

Target of Action

Pyridines and piperidines are common structures in many natural products and bioactive pharmaceuticals . They have been involved in a wide range of research topics, indicating that they might interact with multiple targets in biological systems .

Mode of Action

The mode of action of pyridines and piperidines can vary greatly depending on their specific structures and the targets they interact with. Some pyridinium salts, for example, have been found to have anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities .

Biochemical Pathways

Pyridines and piperidines can be involved in various biochemical pathways due to their diverse biological activities. The specific pathways affected would depend on the exact structure of the compound and its biological targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyridines and piperidines can also vary greatly. Factors such as the compound’s size, polarity, and specific functional groups can influence its bioavailability .

Result of Action

The molecular and cellular effects of “4-(2-Pyridinyl)-4-piperidinol” would depend on its specific targets and mode of action. Given the diverse activities of pyridines and piperidines, the effects could range from changes in cell signaling to inhibition of certain enzymes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyridines and piperidines .

Eigenschaften

IUPAC Name |

4-pyridin-2-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10(4-7-11-8-5-10)9-3-1-2-6-12-9/h1-3,6,11,13H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJRWALNQXWLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964693 | |

| Record name | 4-(Pyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50461-56-8 | |

| Record name | 4-(Pyridin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

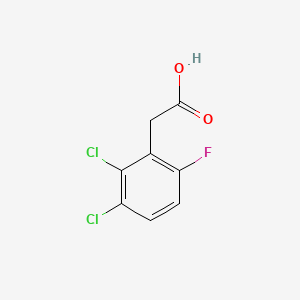

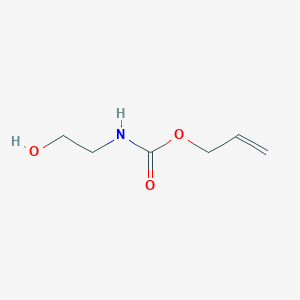

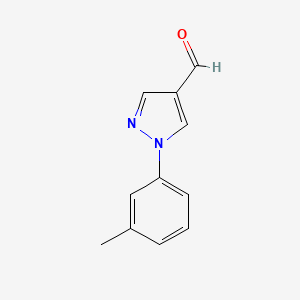

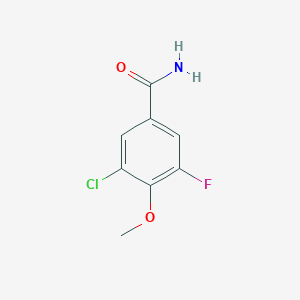

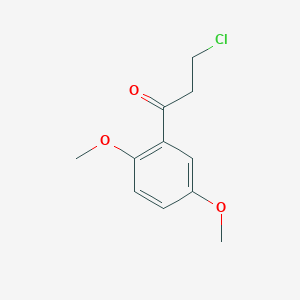

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.